molecular formula C9H13NO B8455752 Hydroxymethyl-2-n-propylpyridin

Hydroxymethyl-2-n-propylpyridin

Cat. No.: B8455752
M. Wt: 151.21 g/mol
InChI Key: KHBUGHDLLGIYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxymethyl-2-n-propylpyridin is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a propyl group at the second position and a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl-2-n-propylpyridin can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxymethylpyridine, a propyl group can be introduced at the second position using a suitable alkylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Hydroxymethyl-2-n-propylpyridin undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 2-Propylpyridine-3-carboxylic acid.

    Reduction: 2-Propylpiperidine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Hydroxymethyl-2-n-propylpyridin has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Hydroxymethyl-2-n-propylpyridin involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

    2-Propylpyridine: Lacks the hydroxymethyl group, leading to different chemical properties.

    3-Hydroxymethylpyridine: Lacks the propyl group, affecting its reactivity and applications.

    2-Propylpiperidine-3-methanol: A reduced form with different biological activity

Uniqueness: Hydroxymethyl-2-n-propylpyridin is unique due to the presence of both the propyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2-propylpyridin-3-yl)methanol

InChI

InChI=1S/C9H13NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-6,11H,2,4,7H2,1H3

InChI Key

KHBUGHDLLGIYJO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-n-propylpyridine-3-carboxylate was reduced with lithium aluminum hydride by the general synthetic principle outlined in example 1, step 4, to afford 3 hydroxymethyl-2-n-propylpyridin as a yellow oil in 90% yield. 1H--NMR (CDCl3, 200 MHz) δ: 0.98 (t, 3 H); 1.72 (sextet, 2 H); 2.75 (t, 2 H); 3.35 (br s, 1 H); 4.74 (s, 2 H); 7.12 (dd, 1 H); 7.74 (dd, 1 H); 8.39 (dd, 1 H).
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